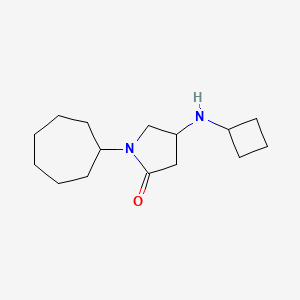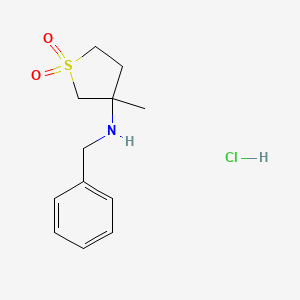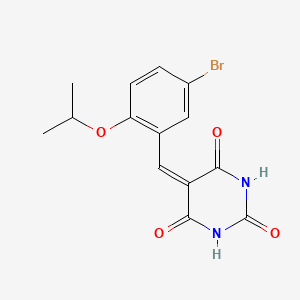![molecular formula C22H24N4OS B6062338 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6062338.png)
6-{[(4-methylphenyl)thio]methyl}-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(4-methylphenyl)thio]methyl}-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood. However, it has been reported to act as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the threshold for seizures, reduce anxiety and depression-like behaviors, and produce analgesic effects. It has also been reported to have a low toxicity profile and does not produce significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its potential use in the treatment of various neurological disorders. It has been shown to produce significant pharmacological effects without producing significant adverse effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For the study of this compound include exploring its potential use in the treatment of other neurological disorders and developing more soluble analogs to improve its bioavailability.
Synthesemethoden
The synthesis of 6-{[(4-methylphenyl)thio]methyl}-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported in the literature. The most common method involves the reaction of 4-methylbenzenethiol with 2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is obtained in good yields and can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
6-{[(4-methylphenyl)thio]methyl}-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic applications. It has been reported to exhibit a wide range of pharmacological activities such as anticonvulsant, antidepressant, anxiolytic, and analgesic effects. It has also been studied for its potential use in the treatment of various neurological disorders such as epilepsy, anxiety, and depression.
Eigenschaften
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-17-7-9-20(10-8-17)28-16-18-15-21(27)24-22(23-18)26-13-11-25(12-14-26)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMSMISXQMIKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5-dimethyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6062271.png)
![1-ethyl-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6062283.png)

![N'-[1-(3,4-dihydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6062292.png)
![2-[4-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6062303.png)
![5-(3-chloro-4-methylphenyl)-N-(2-methyl-5-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6062306.png)
![N-(3-chlorophenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6062310.png)
![4-[3-(9H-fluoren-9-ylamino)butyl]phenol](/img/structure/B6062316.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6062322.png)
![2-[1-cyclopentyl-4-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6062342.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B6062349.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6062356.png)